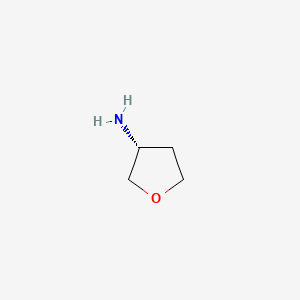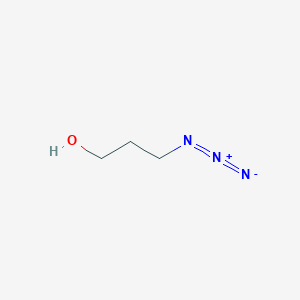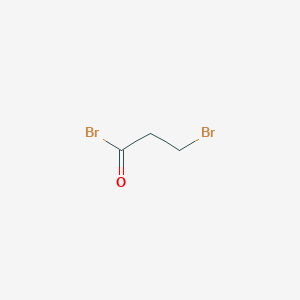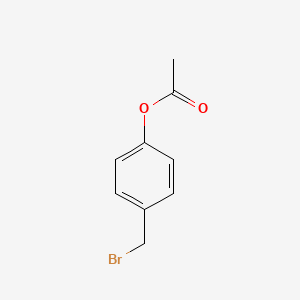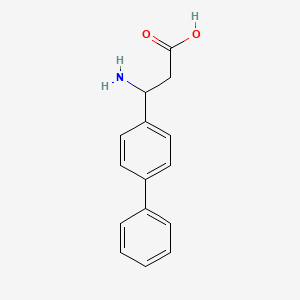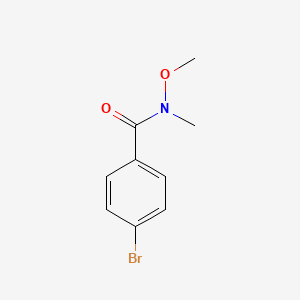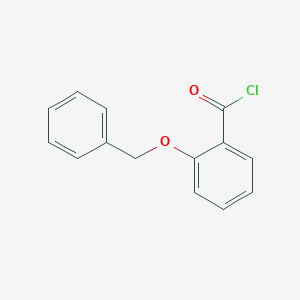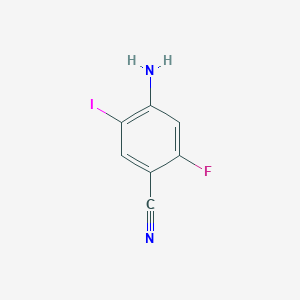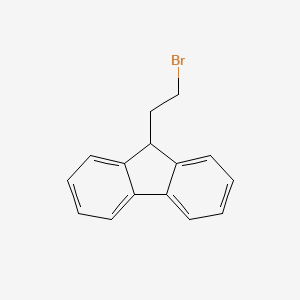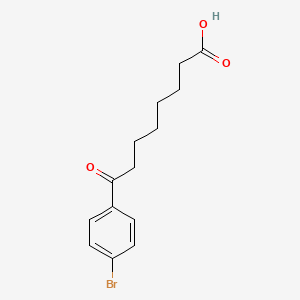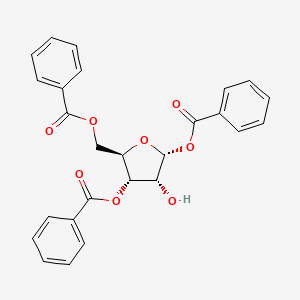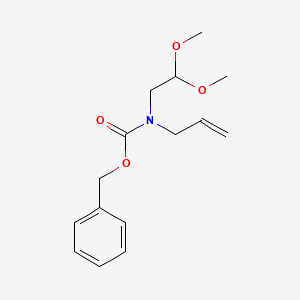
Benzyl allyl(2,2-dimethoxyethyl)carbamate
概要
説明
“Benzyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C15H21NO4 . Its molecular weight is 279.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO4/c1-4-10-16 (11-14 (18-2)19-3)15 (17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 .科学的研究の応用
Carbamates in Scientific Research
Carbamates are a class of compounds that have a wide range of applications in scientific research . They are used as synthetic intermediates, protecting groups in synthesis, and have activating-stabilizing abilities .
Synthetic Intermediates
Carbamates are often used as synthetic intermediates in various chemical reactions . They can undergo a variety of reactions, including alpha-metallation, beta-metallation, and others .
Protecting Groups in Synthesis
In organic synthesis, carbamates are commonly used as protecting groups . They can protect functional groups from unwanted reactions during a synthesis process .
Activating-Stabilizing Abilities
The carbamate group has the ability to activate and stabilize other groups in a molecule . This can be useful in various chemical reactions .
Protecting Groups for Amines
Carbamates are often used as protecting groups for amines in organic chemistry . They can protect functional groups from unwanted reactions during a synthesis process . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .
Peptide Synthesis
Carbamates are essential for the synthesis of peptides . They are used in the formation of peptide bonds, which join together two amino acids . This is important in the synthesis of complex peptides .
Synthesis of Amides
Carbamates can be used in the synthesis of amides . They can be used in the formation of amide bonds, which are important in the synthesis of a wide range of organic compounds .
Safety And Hazards
特性
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCOCKTVYVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl allyl(2,2-dimethoxyethyl)carbamate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

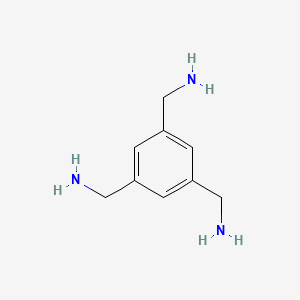

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
